molecular formula C18H15FN4O3S B2372326 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897480-93-2

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No. B2372326
CAS RN: 897480-93-2
M. Wt: 386.4
InChI Key: DHBPQLPDNUPQOY-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone, also known as FNT, is a novel compound that exhibits potential biochemical and therapeutic properties. It belongs to the class of benzothiazole (BTA) derivatives, which are known for their broad spectrum biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial properties. The compound may exhibit antibacterial and antifungal effects. Researchers have synthesized derivatives of thiazole to combat pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Further investigations into its specific antibacterial mechanisms are warranted.

Anticancer Potential

Thiazole derivatives have also demonstrated anticancer activity. While the exact impact of your compound on cancer cells remains to be explored, its structural features suggest potential interactions with cancer-related pathways. Investigating its effects on specific cancer cell lines, such as estrogen receptor-positive breast adenocarcinoma (MCF7), could yield valuable insights .

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

The compound likely interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound prevents the production of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that have diverse hormone-like effects, including the promotion of inflammation.

Result of Action

The inhibition of COX enzymes by the compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response. Therefore, the compound could potentially be used as an anti-inflammatory agent.

properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-13-5-3-7-15-16(13)20-18(27-15)22-10-8-21(9-11-22)17(24)12-4-1-2-6-14(12)23(25)26/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBPQLPDNUPQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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